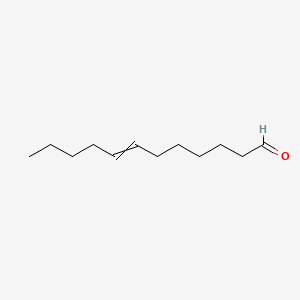
7-Dodecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-Dodecen-1-al is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond located at the seventh carbon atom from the aldehyde group, with the double bond in the Z (cis) configuration. This compound is known for its distinctive odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-7-Dodecen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, (Z)-7-Dodecen-1-al is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond of 1-dodecene in the presence of a catalyst, usually a rhodium or cobalt complex, under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-Dodecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-7-dodecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-7-dodecen-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-7-Dodecen-1-al has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role as a pheromone in certain insect species, influencing their behavior and mating patterns.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Mecanismo De Acción
The mechanism by which (Z)-7-Dodecen-1-al exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in behavior.
Comparación Con Compuestos Similares
Similar Compounds
(E)-7-Dodecen-1-al: The E (trans) isomer of (Z)-7-Dodecen-1-al, which has different olfactory properties and biological activities.
(Z)-9-Dodecen-1-al: Another unsaturated aldehyde with the double bond at the ninth carbon, used in similar applications but with distinct properties.
(Z)-11-Dodecen-1-al: Similar structure with the double bond at the eleventh carbon, also used in the fragrance industry.
Uniqueness
(Z)-7-Dodecen-1-al is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a pheromone in certain insect species and its widespread use in the fragrance industry highlight its importance and versatility.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3 |
Clave InChI |
HTUHYXDEKCWDCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


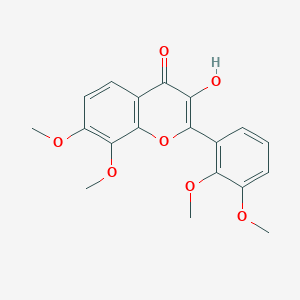
![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
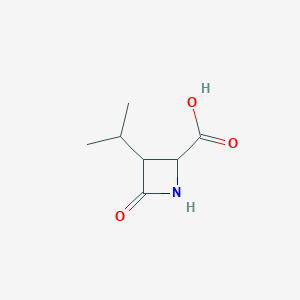
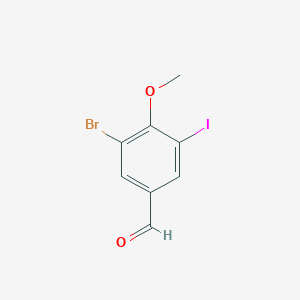
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)

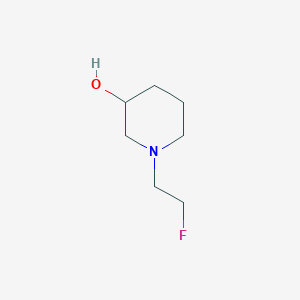
![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)
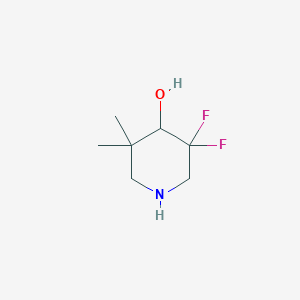

![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
